Moracin M

Description

This compound has been reported in Morus lhou, Morus cathayana, and other organisms with data available.

has been isolated from Morus alba L.; structure in first source

Structure

3D Structure

Properties

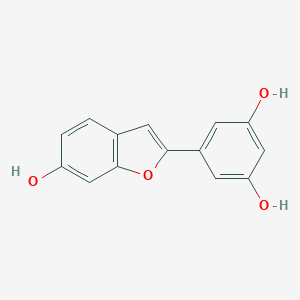

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPRYOJTASOZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204861 | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56317-21-6 | |

| Record name | Moracin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veraphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERAPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolating Moracin M from Morus alba: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Moracin M, a bioactive 2-arylbenzofuran derivative found in Morus alba (white mulberry). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols derived from published scientific literature. The guide includes quantitative data on extraction and fractionation, detailed chromatographic purification methods, and characterization data for this compound. Additionally, it visualizes the experimental workflow and a key signaling pathway associated with this compound's biological activity using the DOT language for Graphviz. This guide serves as a practical resource for the efficient isolation and further investigation of this promising natural product.

Introduction

Morus alba L., commonly known as white mulberry, has a long history of use in traditional medicine, particularly in Asian countries.[1][2][3] Various parts of the plant, including the root bark, twigs, and leaves, are rich in a diverse array of bioactive compounds, such as flavonoids, alkaloids, and stilbenoids.[4][5][6] Among these, the 2-arylbenzofuran derivative this compound has garnered significant scientific interest due to its potential pharmacological activities.[7]

This compound has been reported to exhibit several biological effects, including the inhibition of phosphodiesterase-4, α-glucosidase, and the formation of advanced glycation end products (AGEs).[7][8] Recent studies have also elucidated its role in promoting skeletal muscle cell proliferation through the PI3K-Akt-mTOR signaling pathway.[6][9][10][11] These findings underscore the potential of this compound as a lead compound in drug discovery programs targeting a range of therapeutic areas.

This guide aims to provide a consolidated and detailed protocol for the isolation of this compound from Morus alba, compiled from various scientific studies. It presents a step-by-step methodology, from the initial extraction to the final purification and characterization, supported by quantitative data and visual diagrams to facilitate understanding and replication of the process.

Experimental Protocols

The isolation of this compound from Morus alba typically involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocols are synthesized from established methodologies.[4][8][12][13][14]

Plant Material and Extraction

-

Plant Material Preparation: Dried twigs, leaves, or root bark of Morus alba are used as the starting material. The plant material should be coarsely powdered to increase the surface area for efficient extraction.[12][14]

-

Solvent Extraction:

-

Methanol or Ethanol Extraction: The powdered plant material (e.g., 10 kg of dried leaves or 2.0 kg of dried twigs) is extracted with 70-80% aqueous methanol or ethanol.[4][12] This can be performed using methods such as ultrasonication for an extended period (e.g., 12 hours) or reflux extraction.[4][13]

-

Solvent Removal: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[12]

-

Solvent Partitioning (Fractionation)

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Defatting: The crude extract is suspended in an aqueous solution (e.g., 70% aqueous methanol) and washed with a nonpolar solvent like n-hexane to remove lipids and pigments.[4][12]

-

Successive Solvent Partitioning: The defatted aqueous layer is then sequentially partitioned with solvents of increasing polarity, such as diethyl ether (Et₂O) or chloroform (CHCl₃), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).[4][12] this compound, being moderately polar, is typically enriched in the ethyl acetate fraction.[8]

Chromatographic Purification

The bioactive fraction (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol (e.g., 3:1 v/v) or n-hexane, ethyl acetate, and methanol.[8][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase.[8] This step is effective for separating compounds based on their molecular size and for removing smaller impurities.

-

Reversed-Phase Chromatography (ODS-A or HPLC): Final purification is typically achieved using reversed-phase chromatography. This can be done using an ODS-A column with a gradient of aqueous methanol or ethanol.[4] For high purity, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is employed, often with a mobile phase consisting of a gradient of water (with a small percentage of acid like phosphoric acid) and acetonitrile.[4]

Quantitative Data

The following tables summarize quantitative data from various studies on the extraction and fractionation of bioactive compounds from Morus alba, including those that isolated this compound.

Table 1: Solvent Fractionation Yields from Morus alba Leaves

| Starting Material | Crude Extract Yield | Fraction | Yield from Crude Extract | Reference |

| 10 kg UVC-irradiated dried leaves | 1.8 kg (18%) | Diethyl Ether | 203.4 g (11.3%) | [4] |

| Ethyl Acetate | 122.8 g (6.8%) | [4] | ||

| n-Butanol | 535.1 g (29.7%) | [4] |

Table 2: Solvent Fractionation Yields from Morus alba Twigs

| Starting Material | Crude Extract Yield | Fraction | Yield from Crude Extract | Reference |

| 2.0 kg dried twigs | 80.2 g (4.01%) | Methylene Chloride | Not specified | [12] |

| Ethyl Acetate | 9.07 g (11.3%) | [12] | ||

| n-Butanol | Not specified | [12] |

Table 3: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | [7][15] |

| Molar Mass | 242.23 g/mol | [7][15] |

| Appearance | Solid | [15] |

| Melting Point | 275 °C | [15] |

| ¹H NMR Data | Refer to spectroscopic data in cited literature | [16] |

| ¹³C NMR Data | Refer to spectroscopic data in cited literature | [16] |

| Mass Spectrometry (m/z) | [M-H]⁻ at 241.0504 | [15] |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Morus alba.

PI3K-Akt-mTOR Signaling Pathway

This compound has been shown to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway.[6][9][10][11] The diagram below outlines this key signaling cascade.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Inhibition Mechanism of Components Isolated from Morus alba Branches on Diabetes and Diabetic Complications via Experimental and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Moracin M: A Technical Guide on its Traditional Use and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M is a naturally occurring 2-arylbenzofuran, a class of phenolic compounds predominantly isolated from the root bark of Morus alba L. (white mulberry).[1][2] Plants of the Morus genus have a long history in traditional medicine, particularly in North-East Asia, where they have been used to treat a variety of ailments, including inflammatory conditions like bronchitis.[3] this compound, as a key constituent, has garnered significant scientific attention for its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and hypoglycemic properties.[4][5] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular signaling pathways associated with this compound, positioning it as a promising candidate for modern drug development.

Pharmacological Activities and Quantitative Data

The therapeutic potential of this compound is supported by a growing body of evidence demonstrating its efficacy in various biological assays. This section summarizes the key quantitative data associated with its primary pharmacological activities.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammation cascade.[2][6][7] Its inhibitory action extends to key inflammatory mediators and cytokines.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Target | Assay System | IC50 Value / Effect | Reference |

|---|---|---|---|

| PDE4D2 | Enzyme Inhibition Assay | 2.9 µM | [2][6][7] |

| PDE4B2 | Enzyme Inhibition Assay | 4.5 µM | [2][6][7] |

| PDE5A1 | Enzyme Inhibition Assay | >40 µM | [6][7] |

| PDE9A2 | Enzyme Inhibition Assay | >100 µM | [6][7] |

| Interleukin-6 (IL-6) | IL-1β-treated A549 cells | 8.1 µM | [1][7] |

| Nitric Oxide (NO) | LPS-treated MH-S cells | 65.7 µM |[7] |

In Vivo Anti-inflammatory Efficacy

Animal models have confirmed the potent anti-inflammatory properties of this compound, particularly in airway inflammation.

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

| Model | Species | Administration | Dosage | Key Findings | Reference |

|---|---|---|---|---|---|

| LPS-induced Acute Lung Injury | Mice | Oral | 20-60 mg/kg | Comparable inhibitory action to dexamethasone (30 mg/kg); significantly reduced inflammatory cell infiltration. | [1][7] |

| LPS-induced Lung Inflammation | Mice | Oral | 20-60 mg/kg | Showed significant inhibitory action against lung inflammation. |[8] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Concentration | Result | Reference |

|---|---|---|---|---|

| MCF7 | Breast Cancer | 200 µg/mL | 16.09% cell survival | [9] |

| 3T3 | Mouse Fibroblast | 200 µg/mL | 21.6% cell survival |[9] |

Other Biological Activities

-

Hypoglycemic Effects: this compound contributes to the hypoglycemic activity of Morus alba by inhibiting α-glucosidase.[3][5] It also induces the phosphorylation of PI3K and Akt in C2C12 cells, key regulators in the insulin signaling pathway.[10]

-

Skeletal Muscle Proliferation: In C2C12 myoblasts, this compound (at 57% concentration, p < 0.05) significantly increases cell proliferation through the PI3K-Akt-mTOR signaling pathway.[11][12]

-

Hair Growth Promotion: this compound enhances the proliferation of human dermal papilla cells and promotes angiogenesis, primarily by activating the Wnt/β-catenin signaling pathway.[13]

-

Antioxidant Activity: As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals.[14][15] Theoretical studies suggest its effectiveness against hydroxyl (HO˙) and hydroperoxyl (HOO˙) radicals.[15]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory action of this compound is multifactorial. It directly inhibits PDE4, which increases intracellular cAMP levels. Furthermore, it interrupts pro-inflammatory cascades by targeting critical transcription factors and kinases. In lipopolysaccharide (LPS)-treated nucleus pulposus cells, this compound inhibits the phosphorylation of PI3K and Akt, which promotes autophagy and reduces the production of inflammatory mediators.[16] In lung inflammation models, it has been shown to interfere with the activation of the JNK/c-Jun and NF-κB pathways.[1]

Caption: this compound's anti-inflammatory mechanisms.

Skeletal Muscle Proliferation

This compound promotes the proliferation of skeletal muscle cells by activating the PI3K-Akt-mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of PI3K leads to the phosphorylation of Akt, which in turn activates mTOR, stimulating the expression of myogenic proteins like MyoD and myogenin.[10][11][12]

Caption: this compound's role in skeletal muscle proliferation.

Hair Growth Promotion

The regenerative effect of this compound on hair is mediated by the Wnt/β-catenin pathway. This compound enhances the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to upregulate genes responsible for cell proliferation and angiogenesis, such as VEGF, FGF2, and KGF.[13]

Caption: this compound's activation of the Wnt/β-catenin pathway.

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation and Purification

This compound is naturally isolated from the root barks of Morus alba.[1]

-

Extraction: The dried and powdered root bark is subjected to hot solvent extraction, often sequentially with solvents of increasing polarity (e.g., petroleum ether, chloroform, and methanol).[9]

-

Fractionation: The crude extract (typically the methanolic extract) is fractionated using techniques like solvent partitioning (e.g., with ethyl acetate).[17]

-

Chromatographic Purification: The active fraction is further purified using various column chromatography techniques. Polyamide column chromatography is frequently employed, separating compounds based on hydrogen bonding.[18] This is often followed by Reverse-Phase Medium Pressure Liquid Chromatography (RP-MPLC) and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[17]

-

Structure Elucidation: The final structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9][17]

Chemical Synthesis

A revised synthetic route for this compound has been established to improve yields.[8][18]

-

Coupling and Cyclization: A readily available phosphonium salt is coupled with a commercially available benzoic acid. This is followed by a one-pot cyclization reaction to generate a benzofuran intermediate. This step has reported yields of around 62%.[8][18]

-

Hydrolysis: An acetyl group on the benzofuran intermediate is removed via hydrolysis with a base like potassium hydroxide (KOH), typically with a high yield (e.g., 98%).[8]

-

Hydrogenolysis: The final step involves the removal of benzyl protecting groups via palladium-catalyzed (Pd/C) hydrogenolysis under a hydrogen atmosphere to afford pure this compound, with yields reported around 90%.[8]

Caption: Simplified workflow for the chemical synthesis of this compound.

In Vitro Anti-inflammatory Assays

-

IL-6 Production Inhibition Assay: [1]

-

Cell Culture: Human lung epithelial cells (A549) are seeded in 96-well plates and cultured to confluence.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 30, 60 µM) for 2 hours.[7]

-

Stimulation: Inflammation is induced by adding IL-1β to the culture medium.

-

Quantification: After a set incubation period (e.g., 4 hours), the concentration of IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

-

-

Nitric Oxide (NO) Production Inhibition Assay: [1]

-

Cell Culture: Murine alveolar macrophages (MH-S) are seeded in 96-well plates.

-

Treatment: Cells are treated with this compound and stimulated with lipopolysaccharide (LPS).

-

Quantification: After 24 hours, the amount of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent. The results are used to determine the inhibition of iNOS-catalyzed NO production.

-

In Vivo Anti-inflammatory Assay (LPS-induced Acute Lung Injury)[1]

-

Animal Model: Male ICR mice are used for the study.

-

Treatment: this compound (20-60 mg/kg) or a vehicle control is administered orally.

-

Induction of Injury: After a set time (e.g., 1 hour), mice are anesthetized, and LPS is administered intranasally to induce lung inflammation.

-

Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

-

Analysis: The total and differential cell counts (neutrophils, macrophages) in the BALF are determined. Lung tissues may also be collected for histological analysis to assess inflammatory cell infiltration and alveolar wall thickness.[7]

Conclusion

This compound, a key bioactive compound from the traditionally used Morus alba, demonstrates a remarkable range of pharmacological activities substantiated by robust scientific evidence. Its potent anti-inflammatory effects, mediated through multiple signaling pathways including PDE4, NF-κB, and JNK, make it a strong candidate for treating inflammatory disorders, especially those affecting the airways. Furthermore, its emerging roles in promoting muscle and hair growth, along with its anticancer and antioxidant properties, highlight its pleiotropic therapeutic potential. The availability of established isolation and synthesis protocols provides a solid foundation for further preclinical and clinical development. For drug development professionals, this compound represents a valuable natural scaffold that warrants further investigation for creating novel therapeutics.

References

- 1. This compound inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Morus alba L. is a natural phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Pro-Health Benefits of Morusin Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The radical scavenging activity of moracins: theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits lipopolysaccharide-induced inflammatory responses in nucleus pulposus cells via regulating PI3K/Akt/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | 56317-21-6 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Moracin M Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M, a naturally occurring benzofuran derivative, has garnered significant attention within the scientific community due to its diverse and potent biological activities.[1] It is recognized as a phosphodiesterase-4 (PDE4) inhibitor, demonstrating anti-inflammatory, anticancer, and other valuable pharmacological properties.[1][2][3] This document provides a comprehensive guide to the chemical synthesis and purification of this compound, intended for researchers and professionals in drug development. The protocols detailed herein are based on established synthetic strategies and purification techniques reported in the scientific literature.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | PubChem[4] |

| Synonyms | Veraphenol | Cayman Chemical[3] |

| CAS Number | 56317-21-6 | PubChem[4] |

| Molecular Formula | C₁₄H₁₀O₄ | PubChem[4] |

| Molecular Weight | 242.23 g/mol | PubChem[4] |

| Melting Point | 275 °C | PubChem[4] |

| Solubility | Soluble in DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Cayman Chemical[3], BioCrick[5] |

| Purity | ≥98% (Commercially available) | Cayman Chemical[3] |

Biological Activity and Applications

This compound exhibits a range of biological activities that make it a compound of interest for therapeutic development:

-

Anti-inflammatory Activity: this compound is a potent inhibitor of phosphodiesterase-4 (PDE4), with IC₅₀ values of 2.9 µM for PDE4D2 and 4.5 µM for PDE4B2.[2][6] This inhibition leads to a reduction in inflammatory responses. For instance, it has been shown to inhibit the production of IL-6 and NO in various cell lines.[2]

-

Anticancer Activity: Studies have demonstrated that this compound can induce cell death in leukemia cells (P388) with an IC₅₀ of 24.8 µM.[3] It has also shown cytotoxic activity against MCF7 and 3T3 cell lines.

-

Hair Growth Promotion: Research indicates that this compound can promote hair regeneration by activating the WNT/β-catenin pathway and angiogenesis.[7]

-

Other Activities: this compound has also been investigated for its antimicrobial and antioxidant properties.[1][8]

Experimental Protocols

The following sections provide a detailed protocol for the chemical synthesis and purification of this compound. The synthesis is based on a retrosynthetic analysis where this compound is a key intermediate in the synthesis of Moracin C.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction followed by demethylation. The overall workflow is depicted in the diagram below.

Caption: Workflow for the synthesis and purification of this compound.

Materials and Reagents:

-

Halobenzene-diol derivative (e.g., 2-bromo-5-methoxy-phenol)

-

Ethynylbenzene-diol derivative (e.g., 3,5-dimethoxyphenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF)

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

-

Solvents for HPLC (e.g., Acetonitrile, Water with 0.05% Trifluoroacetic acid)

Procedure:

-

Sonogashira Coupling to form Methylated this compound (7):

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the halobenzene-diol derivative (3) and ethynylbenzene-diol derivative (4) in an appropriate solvent such as THF.

-

Add the palladium catalyst and CuI to the reaction mixture.

-

Add the base (e.g., triethylamine) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

The organic layer is then dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting residue, the methylated precursor of this compound (7), is then purified by silica gel column chromatography.[9] A potential elution system is a gradient of hexane and ethyl acetate.[9]

-

-

Demethylation to yield this compound (2):

-

Dissolve the purified methylated this compound (7) in a dry solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of boron tribromide (BBr₃) in DCM.

-

Allow the reaction to stir at low temperature and then warm to room temperature until the demethylation is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction with water or methanol.

-

Perform an aqueous work-up to extract the product into an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain crude this compound (2).[9]

-

Purification of this compound

The crude this compound obtained from the synthesis requires further purification to achieve high purity suitable for biological assays.

Procedure:

-

Silica Gel Column Chromatography:

-

The crude this compound is first subjected to silica gel column chromatography.

-

A suitable solvent system, such as a mixture of hexane and ethyl acetate, is used for elution.[9] The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For achieving higher purity (>95%), the fractions from the column chromatography containing this compound are pooled, concentrated, and further purified by RP-HPLC.[9]

-

A C18 column is typically used.[9]

-

A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.05%).[9]

-

The purity of the final product can be confirmed by analytical HPLC.[9]

-

Signaling Pathway Associated with this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects in part by inhibiting the JNK/c-Jun and NF-κB signaling pathways.[2] The diagram below illustrates this mechanism.

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

Conclusion

This document provides essential information and detailed protocols for the synthesis and purification of this compound, a promising natural product with significant therapeutic potential. The provided methodologies, data, and diagrams are intended to support researchers in their efforts to study and develop this compound for various applications in medicine and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:56317-21-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. abmole.com [abmole.com]

- 7. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Moracin M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M, a naturally occurring 2-arylbenzofuran found in plants of the Morus species, has garnered significant interest due to its potential pharmacological activities, including its role as a phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory properties[1]. As research into the therapeutic potential of this compound progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, becomes crucial.

These application notes provide a comprehensive overview of the recommended analytical techniques and detailed protocols for the quantification of this compound. The methodologies described herein are based on established principles of analytical chemistry for similar phenolic compounds and serve as a robust starting point for method development and validation in a research or drug development setting. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are well-suited for the analysis of complex mixtures and provide the necessary sensitivity and selectivity for trace-level quantification[2][3].

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₄ | [4][5] |

| Molecular Weight | 242.23 g/mol | [4][5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][7] |

| UV Absorption Maxima (λmax) | Similar 2-arylbenzofuran derivatives exhibit absorption maxima around 216 nm and 316-320 nm. A wavelength of approximately 318 nm is recommended as a starting point for detection. | [8][9] |

Analytical Methodologies

The choice of analytical method will depend on the specific requirements of the study, including the sample matrix, the expected concentration of this compound, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the quantification of phenolic compounds. Based on methods developed for structurally similar 2-arylbenzofurans, a reverse-phase HPLC method is proposed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique offers lower limits of detection and quantification, making it ideal for pharmacokinetic and metabolic studies.

Experimental Protocols

Sample Preparation

-

Grinding and Extraction:

-

Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extract the powdered material with 75% ethanol or ethyl acetate at room temperature with constant agitation for 24 hours. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Repeat the extraction process three times to ensure complete extraction of the analyte.

-

-

Filtration and Concentration:

-

Combine the extracts and filter them through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Purification (Optional - for obtaining a purified extract):

-

The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.

-

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of plasma or urine, add 1 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute this compound with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

HPLC-UV Method Protocol

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Gradient | Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 318 nm |

LC-MS/MS Method Protocol

| Parameter | Recommended Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile with 0.1% Formic Acid (A) and 0.1% Formic Acid in Water (B) |

| Gradient | Start with 10% A, increase to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode (to be optimized) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a this compound standard. Precursor ion [M-H]⁻ or [M+H]⁺ to be monitored. |

Method Validation Parameters

A comprehensive validation of the developed analytical method should be performed in accordance with ICH guidelines. The following parameters should be assessed:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. | No interfering peaks at the retention time of this compound. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: HPLC-UV analysis protocol workflow.

Caption: LC-MS/MS analysis protocol workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. This compound | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS:56317-21-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. abmole.com [abmole.com]

- 8. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Moracin M In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moracin M is a naturally occurring 2-arylbenzofuran derivative isolated from the root barks of Morus alba (white mulberry).[1] This phenolic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities demonstrated in a range of in vitro assays. This compound has been identified as a phosphodiesterase-4 (PDE4) inhibitor and has shown significant anti-inflammatory, cell-proliferative, and potential anti-cancer effects.[2][3] Its mechanisms of action often involve the modulation of key cellular signaling pathways, including the WNT/β-catenin, PI3K/Akt/mTOR, JNK/c-Jun, and NF-κB pathways.[1][4][5]

These notes provide a comprehensive overview of the in vitro applications of this compound, summarizing key quantitative data and offering detailed protocols for essential cell-based assays to facilitate further research and drug development.

Data Presentation: Quantitative Assay Results

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound in various in vitro models.

Table 1: IC50 Values of this compound in Various In Vitro Assays

| Target/Assay | Cell Line / System | IC50 Value | Reference |

| PDE4D2 Inhibition | Enzyme Assay | 2.9 µM | [2][3][6] |

| PDE4B2 Inhibition | Enzyme Assay | 4.5 µM | [2][3][6] |

| PDE5A1 Inhibition | Enzyme Assay | > 40 µM | [2][3][6] |

| PDE9A2 Inhibition | Enzyme Assay | > 100 µM | [2][3][6] |

| IL-6 Production Inhibition | A549 (Human Lung Epithelial Cells) | 8.1 µM | [1][2] |

| Nitric Oxide (NO) Production Inhibition | MH-S (Alveolar Macrophages) | 65.7 µM | [2] |

| Cell Viability | Hep3B (Human Hepatocellular Carcinoma) | > 30 µM | [2] |

Table 2: Other Quantitative Biological Effects of this compound

| Effect | Cell Line | Concentration | Result | Reference |

| Skeletal Muscle Cell Proliferation | C2C12 Myoblasts | 25 µM | 57% increase in proliferation (p < 0.05) | [5][6][7] |

| Cell Proliferation | Human Dermal Papilla Cells (hDPCs) | Up to 50 µM | Significant increase in proliferation | [4] |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Promotion of cell migration | [4] |

| Cytotoxicity | hDPCs and HUVECs | Up to 50 µM | No cytotoxicity observed | [4] |

| Inhibition of Inflammatory Factors | Nucleus Pulposus Cells (LPS-induced) | 5-20 µM | Significant reduction in IL-1β, TNF-α, and IL-6 | [2][8] |

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

WNT/β-catenin Pathway in Hair Growth

In human dermal papilla cells (hDPCs), this compound promotes cell proliferation and hair regeneration by activating the WNT/β-catenin signaling pathway.[4] It enhances the levels of Wnt3a and phosphorylated GSK-3β, leading to an accumulation of non-phosphorylated β-catenin. This active β-catenin then translocates to the nucleus to upregulate transcription factors like LEF, TCF, and AXIN2, ultimately increasing the expression of growth factors such as VEGF, FGF2, and KGF.[4]

References

- 1. This compound inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PDE | TargetMol [targetmol.com]

- 4. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. This compound inhibits lipopolysaccharide-induced inflammatory responses in nucleus pulposus cells via regulating PI3K/Akt/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Moracin M as a PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M, a naturally occurring benzofuran derivative isolated from Morus alba, has emerged as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4][5][6][7] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammation and other cellular processes. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. These properties make this compound a compelling molecule for investigation in a variety of research and drug development contexts, particularly for inflammatory and respiratory diseases.

These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its use in key experimental settings.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Cell Line / Assay Conditions | Reference |

| PDE4D2 | 2.9 | Enzyme Assay | [1][2][3][4][5][6][7] |

| PDE4B2 | 4.5 | Enzyme Assay | [1][2][3][4][5][6][7] |

| PDE5A1 | >40 | Enzyme Assay | [1][2][3][4][5][6] |

| PDE9A2 | >100 | Enzyme Assay | [1][2][3][4][5][6] |

| IL-6 Production | 8.1 | LPS-stimulated A549 cells | [2] |

| Nitric Oxide (NO) Production | 65.7 | LPS-stimulated MH-S (alveolar macrophages) | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Dosing | Key Findings | Reference |

| Acute Lung Injury (ALI) Mouse Model | 20, 60 mg/kg (oral gavage) | Significantly inhibited NF-κB activation in the lungs, reduced inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, and alleviated pathological changes in lung tissue. | [2] |

| LPS-induced Airway Inflammation Mouse Model | 30 mg/kg (oral) | Effectively reduced airway inflammation. |

Signaling Pathways and Experimental Workflows

Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

Protocol 1: PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on PDE4 enzymes.

Materials:

-

Recombinant human PDE4B and PDE4D enzymes

-

This compound

-

cAMP (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the assay buffer, this compound dilutions, and the PDE4 enzyme.

-

Initiate the reaction by adding cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution.

-

Add 5'-Nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

-

Incubate to allow for the conversion.

-

Add the phosphate detection reagent and incubate for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based cAMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Materials:

-

A suitable cell line expressing PDE4 (e.g., HEK293, U937, or primary inflammatory cells)

-

This compound

-

Forskolin (or another adenylyl cyclase activator)

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or LANCE)

-

96-well cell culture plates

-

Microplate reader compatible with the chosen detection kit

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells using the provided lysis buffer.

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Analyze the data to determine the effect of this compound on cAMP accumulation.

Protocol 3: Measurement of Inflammatory Cytokine Production (IL-6 and TNF-α)

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of IL-6 and TNF-α production in stimulated immune cells.

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages, peripheral blood mononuclear cells)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

Cell culture medium and supplements

-

ELISA kits for IL-6 and TNF-α

-

96-well cell culture plates

-

Microplate reader for ELISA

Procedure:

-

Plate the immune cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate for a suitable period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

-

Determine the dose-dependent inhibitory effect of this compound on cytokine production.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophages or other NO-producing cells

-

LPS

-

This compound

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

In a new 96-well plate, add the supernatants and the sodium nitrite standards.

-

Add Griess reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples based on the standard curve and determine the inhibitory effect of this compound.

Protocol 5: In Vivo Acute Lung Injury (ALI) Model

Objective: To investigate the therapeutic potential of this compound in a mouse model of acute lung injury.

Materials:

-

Mice (e.g., C57BL/6)

-

LPS (from E. coli)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia

-

Phosphate-buffered saline (PBS)

-

Materials for bronchoalveolar lavage (BAL) and lung tissue processing

Procedure:

-

Acclimatize the mice for at least one week.

-

Administer this compound (e.g., 20 or 60 mg/kg) or vehicle orally to the mice.

-

After a set time (e.g., 1 hour), induce ALI by intratracheal or intranasal administration of LPS.

-

At a predetermined time point post-LPS administration (e.g., 6 or 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.

-

Analyze the BAL fluid for total and differential cell counts and protein concentration.

-

Collect lung tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

-

Evaluate the protective effects of this compound based on the reduction in inflammatory parameters.

Protocol 6: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

-

A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

This compound

-

A stimulant for the NF-κB pathway (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

-

Incubate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Assess the inhibitory effect of this compound on NF-κB-driven luciferase activity.

Protocol 7: Western Blot Analysis of PI3K/Akt/mTOR Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

-

Relevant cell line (e.g., nucleus pulposus cells, as previously studied with this compound)[8]

-

This compound

-

LPS or other relevant stimulus

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and blotting equipment

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat the cells with this compound and/or LPS as required.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and determine the effect of this compound on the phosphorylation of PI3K, Akt, and mTOR.

Conclusion

This compound is a valuable research tool for investigating the role of PDE4 in various physiological and pathological processes. Its potent and selective inhibitory activity, coupled with its demonstrated anti-inflammatory effects in both in vitro and in vivo models, makes it a promising candidate for further preclinical development. The protocols provided herein offer a foundation for researchers to explore the multifaceted activities of this compound and to elucidate its therapeutic potential.

References

- 1. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of acute lung injury in mice by an inhibitor of phosphodiesterase type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound from Morus alba L. is a natural phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]

Application Notes and Protocols: Moracin M for Studying the Wnt/β-catenin Pathway

For Researchers, Scientists, and Drug Development Professionals

Moracin M, a natural compound isolated from the family Moraceae, has emerged as a significant modulator of the Wnt/β-catenin signaling pathway. These application notes provide a comprehensive overview of this compound's effects on this critical pathway and detailed protocols for its use in research settings. The information presented is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.

Introduction to this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a crucial role in embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.

This compound has been identified as an activator of the Wnt/β-catenin pathway. Mechanistic studies have revealed that this compound enhances the phosphorylation of GSK-3β, a key negative regulator of β-catenin.[1][2] This leads to an increase in non-phosphorylated, active β-catenin, its subsequent nuclear translocation, and the upregulation of downstream target genes such as LEF, TCF, and AXIN2.[1][2][3] The activation of this pathway by this compound has been shown to promote cell proliferation, particularly in human dermal papilla cells (hDPCs), and stimulate the production of various growth factors, including VEGF, FGF2, and KGF.[1][2]

Interestingly, other related compounds, such as Moracin D, have been shown to have the opposite effect, inhibiting the Wnt/β-catenin pathway in the context of breast cancer.[4][5][6] This highlights the nuanced structure-activity relationships of moracin derivatives in modulating this critical signaling cascade.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies investigating the effects of this compound on the Wnt/β-catenin pathway and related cellular processes.

Table 1: Effect of this compound on Wnt/β-catenin Pathway Components in human Dermal Papilla Cells (hDPCs)

| Target Molecule | Treatment Conditions | Observed Effect | Reference |

| Wnt3a Protein | This compound treatment | Enhanced expression | [2] |

| Phospho-GSK-3β | This compound treatment | Increased phosphorylation | [1][2] |

| Non-phospho (active) β-catenin | This compound treatment | Increased levels | [1][2] |

| LEF mRNA | This compound with IFN-γ | Upregulated expression | [3] |

| TCF mRNA | This compound with IFN-γ | Upregulated expression | [3] |

| AXIN2 mRNA | This compound with IFN-γ | Upregulated expression | [3] |

Table 2: Effect of this compound on Growth Factor Expression in hDPCs

| Growth Factor | Treatment Conditions | Observed Effect | Reference |

| VEGF Protein & mRNA | This compound under IFN-γ induced inflammation | Significantly increased levels | [1][2] |

| FGF2 Protein & mRNA | This compound under IFN-γ induced inflammation | Significantly increased levels | [1][2] |

| KGF Protein & mRNA | This compound under IFN-γ induced inflammation | Significantly increased levels | [1][2] |

| HGF | This compound treatment | Elevated levels | [1][2] |

| MYC | This compound treatment | Elevated levels | [1][2] |

Table 3: Cellular Effects of this compound

| Cellular Process | Cell Type | Treatment Conditions | Observed Effect | Reference |

| Cell Proliferation | hDPCs (anagen and catagen phases) | This compound (up to 50 µM) | Significantly increased proliferation | [1][2] |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Promoted migration | [1][2] |

| Wound Healing | In vitro scratch assay | Dose-dependent this compound treatment | Notable wound width reductions | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Wnt/β-catenin signaling pathway as modulated by this compound and a typical experimental workflow for studying its effects.

Caption: Wnt/β-catenin signaling pathway activated by this compound.

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the Wnt/β-catenin pathway.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Culture human Dermal Papilla Cells (hDPCs) or other relevant cell lines in appropriate growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Protocol 2: Western Blot Analysis of Wnt/β-catenin Pathway Proteins

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-GSK-3β, anti-β-catenin, anti-Wnt3a, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Wnt Target Gene Expression

-

RNA Extraction: Following this compound treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis if necessary.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

RT-qPCR:

-

Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target genes (e.g., LEF1, TCF7, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group.

Conclusion

This compound serves as a valuable research tool for investigating the activation of the Wnt/β-catenin signaling pathway. Its ability to modulate key components of this cascade makes it a compound of interest for studies related to tissue regeneration, cell proliferation, and the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of this compound in cellular signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of Moracin D in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of Moracin D in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Moracin M in Hair Growth Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Moracin M in hair growth research, including its mechanism of action, experimental protocols, and quantitative data from recent studies. This compound, a natural compound isolated from the Moraceae family, has emerged as a promising agent for promoting hair regeneration.[1][2] Its efficacy is primarily attributed to the activation of the Wnt/β-catenin signaling pathway and the promotion of angiogenesis, both critical processes for hair follicle development and maintenance.[1][2][3]

Mechanism of Action: Wnt/β-catenin and Angiogenesis

This compound stimulates hair growth by targeting the intricate cellular and molecular processes within the hair follicle. Its primary mechanism involves the activation of the Wnt/β-catenin signaling pathway in dermal papilla cells (DPCs), which are crucial for inducing and maintaining the anagen (growth) phase of the hair cycle.[1][4]

Key molecular events include:

-

Activation of Wnt Signaling: this compound enhances the expression of Wnt3a, a key ligand in the canonical Wnt pathway.[1][2]

-

Inhibition of GSK-3β: It promotes the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), thereby inhibiting its activity.[1][2]

-

Stabilization of β-catenin: The inhibition of GSK-3β prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][5]

-

Gene Transcription: In the nucleus, β-catenin associates with transcription factors such as LEF and TCF to upregulate the expression of target genes involved in cell proliferation and differentiation.[1][2][6]

-

Growth Factor Production: This cascade of events results in the increased secretion of various hair growth-promoting factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 2 (FGF2), Keratinocyte Growth Factor (KGF), Hepatocyte Growth Factor (HGF), and MYC.[1][2][3][7]

Concurrently, this compound promotes angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to the hair follicle.[1][2] It stimulates the migration of human umbilical vein endothelial cells (HUVECs) and upregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in tissue remodeling during angiogenesis.[2][3]

Below is a diagram illustrating the signaling pathway activated by this compound.

Caption: this compound signaling pathway in hair growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound. These studies demonstrate a dose-dependent effect on cell proliferation and gene expression.

Table 1: Effect of this compound on Human Dermal Papilla Cell (hDPC) Proliferation

| Concentration (µM) | Cell Viability (% of Control) | Significance (p-value) |

| 12.5 | Increased | < 0.05 |

| 25 | Further Increased | < 0.01 |

| 50 | Maximally Increased | < 0.001 |

Note: Data are synthesized from descriptive statements in the provided research abstracts. Specific percentages were not available.[1][2][3]

Table 2: Effect of this compound on Growth Factor mRNA Expression in hDPCs

| Gene | Fold Increase vs. Control (at optimal concentration) | Significance (p-value) |

| VEGF | Significantly Increased | < 0.001 |

| FGF2 | Significantly Increased | < 0.001 |

| KGF | Significantly Increased | < 0.001 |

| HGF | Significantly Increased | < 0.001 |

| MYC | Significantly Increased | < 0.001 |

Note: Data are synthesized from descriptive statements in the provided research abstracts. Specific fold-change values were not available.[7]

Table 3: Effect of this compound on Angiogenesis-Related Activity

| Assay | Concentration (µM) | Observation |

| HUVEC Migration (Wound Healing) | 6.25 | 56.7% wound width reduction |

| 12.5 | 60.7% wound width reduction | |

| 25 | 72.3% wound width reduction | |

| MMP-2 and MMP-9 Expression | Dose-dependent | Increased expression |

Note: Data on HUVEC migration is from a descriptive statement in a research abstract.[3]

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the efficacy of this compound in promoting hair growth.

Protocol 1: In Vitro Culture of Human Dermal Papilla Cells (hDPCs)

This protocol outlines the standard procedure for culturing and maintaining hDPCs, which are a primary cell type for studying hair growth mechanisms.

Caption: Workflow for hDPC culture.

Materials:

-

Human Follicle Dermal Papilla Cells (hDPCs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Thawing and Seeding: Thaw cryopreserved hDPCs rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed DMEM with 10% FBS and 1% P/S. Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh culture medium and seed into a T-75 flask.

-

Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-